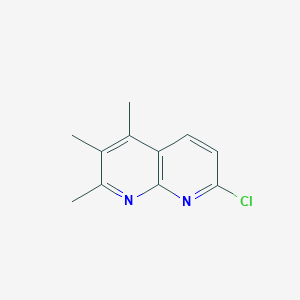

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine

Descripción

Historical Context of Naphthyridine Derivatives in Heterocyclic Chemistry

The development of naphthyridine chemistry traces its origins to the late 19th century when Reissert first synthesized a derivative of the cyclic naphthyridine system in 1893. This pioneering work established the nomenclature for a new class of heterocyclic derivatives, with naphthyridine being considered the naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms. The systematic exploration of naphthyridine chemistry gained significant momentum in the early 20th century, particularly with the work of Bobranski and Sucharda in 1927, who reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine.

The clinical significance of naphthyridine derivatives became apparent with the introduction of nalidixic acid in 1967, which marked the first naphthyridine derivative to enter clinical practice as an antibacterial agent. This breakthrough was achieved by G. Lesher and colleagues, who developed 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid for the treatment of urinary tract infections caused by Gram-negative bacteria. The success of nalidixic acid opened new avenues for naphthyridine research, leading to the development of numerous derivatives with enhanced antimicrobial activity and improved pharmacological profiles.

The evolution of naphthyridine chemistry has been characterized by continuous structural modifications aimed at optimizing biological activity while minimizing adverse effects. As researchers investigated new structural analogues, the introduction of fluorine atoms into the 1,8-naphthyridine ring led to the development of several 6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with antimicrobial activity, including medicinal substances such as enoxacin and trovafloxacin. The systematic exploration of substituent effects has revealed that the position and nature of substituents significantly influence the biological and chemical properties of naphthyridine compounds.

Structural Uniqueness and Positional Isomerism in 1,8-Naphthyridine Systems

The naphthyridine family encompasses six distinct isomeric bicyclic systems, each characterized by different positions of nitrogen atoms within the fused pyridine rings. These isomers are designated as 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine, with each exhibiting unique chemical and biological properties. Among these isomers, 1,8-naphthyridine has received the most extensive study and has demonstrated the broadest range of biological activities.

The 1,8-naphthyridine system is distinguished by its nitrogen atoms positioned at the 1 and 8 positions of the bicyclic framework, creating a symmetric arrangement that facilitates diverse chemical modifications. This structural arrangement provides multiple sites for substitution, allowing for fine-tuning of electronic and steric properties. The systematic numbering of positions within the 1,8-naphthyridine core enables precise identification of substitution patterns, which is crucial for understanding structure-activity relationships.

This compound exemplifies the strategic utilization of positional substitution to achieve specific molecular properties. The compound features a chlorine atom at position 7 and methyl groups at positions 2, 3, and 4, creating a highly substituted derivative with unique electronic characteristics. This substitution pattern represents a departure from the more commonly studied derivatives that typically feature substitution at positions 3, 4, and 7, or involve carboxylic acid functionalities.

The structural uniqueness of this compound is further emphasized by its specific molecular geometry and electronic distribution. The presence of multiple methyl groups creates significant steric hindrance around the 2, 3, and 4 positions, while the chlorine substituent at position 7 introduces electron-withdrawing character that modulates the overall electronic properties of the molecule. This combination of steric and electronic effects distinguishes the compound from other naphthyridine derivatives and contributes to its unique chemical behavior.

| Structural Feature | Position | Effect on Molecular Properties |

|---|---|---|

| Chlorine substituent | Position 7 | Electron-withdrawing character, enhanced electrophilicity |

| Methyl group | Position 2 | Steric hindrance, increased lipophilicity |

| Methyl group | Position 3 | Electronic donation, steric protection |

| Methyl group | Position 4 | Modulation of aromatic system reactivity |

Significance of Chloro and Methyl Substituents in Electronic Modulation

The electronic properties of this compound are fundamentally shaped by the interplay between its chloro and methyl substituents, which exert opposing electronic effects on the aromatic system. The chlorine atom at position 7 functions as an electron-withdrawing group, effectively reducing electron density at the aromatic carbon and influencing the overall reactivity of the naphthyridine core. This electron-withdrawing character is quantified by the Hammett substituent constant for chlorine, which demonstrates significant positive values indicating its ability to stabilize negative charge development during chemical reactions.

The incorporation of chloro substituents in naphthyridine derivatives has been demonstrated to enhance binding selectivity for specific molecular targets. Research on chloro-substituted naphthyridine derivatives has shown that the introduction of electron-withdrawing groups like chlorine can significantly improve the compound's affinity for orphan cytosine in deoxyribonucleic acid structures. This enhanced selectivity arises from the modified electronic environment created by the chlorine substituent, which alters the compound's ability to form specific intermolecular interactions.

In contrast to the electron-withdrawing chlorine, the three methyl substituents at positions 2, 3, and 4 contribute electron-donating character to the aromatic system. Methyl groups are classified as weakly electron-donating substituents with negative Hammett constants, indicating their ability to increase electron density in the aromatic system. The presence of multiple methyl groups creates a cumulative electron-donating effect that partially counteracts the electron-withdrawing influence of the chlorine substituent, resulting in a balanced electronic environment.

The combined electronic effects of chloro and methyl substituents in this compound create a unique reactivity profile that distinguishes it from other naphthyridine derivatives. The electron-withdrawing chlorine enhances the electrophilic character of the aromatic system, making it more susceptible to nucleophilic attack, while the methyl groups provide electron density that stabilizes positive charge development during electrophilic aromatic substitution reactions. This balanced electronic environment contributes to the compound's versatility in synthetic applications and its potential utility in medicinal chemistry.

The strategic placement of these substituents also influences the compound's physical properties, including solubility, lipophilicity, and molecular recognition capabilities. The chlorine substituent contributes to increased molecular polarizability and enhanced intermolecular interactions, while the methyl groups increase lipophilicity and steric bulk. These combined effects result in distinctive pharmacokinetic and pharmacodynamic properties that are important for potential therapeutic applications.

Propiedades

IUPAC Name |

7-chloro-2,3,4-trimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKDGKJTUAOMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N=C1C)N=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization-Based Synthetic Routes

The most common approach to preparing 7-chloro-2,3,4-trimethyl-1,8-naphthyridine involves cyclization reactions starting from appropriately substituted precursors. These methods typically include:

- Starting Materials: Substituted pyridine derivatives and methylated naphthyridine precursors.

- Cyclization Conditions: Use of dehydrating agents or catalysts to promote ring closure.

- Chlorination: Introduction of chlorine at position 7 can be achieved either by using chlorinating reagents during cyclization or by post-cyclization selective chlorination.

This approach allows for the modular synthesis of the compound and its derivatives with varied substituents, enabling structure-activity relationship studies.

Chlorination Techniques

Selective chlorination at the 7-position is critical for the synthesis. Common chlorinating agents include:

- Phosphoryl trichloride (POCl3)

- Sulfuryl chloride (SO2Cl2)

- Other chlorinating reagents under controlled conditions

These reagents facilitate electrophilic substitution or halogenation reactions on the heterocyclic ring, often under reflux or elevated temperatures to achieve the desired chlorinated product.

The introduction of methyl groups at positions 2, 3, and 4 is generally achieved by:

- Using methylated starting materials or intermediates.

- Employing methylation reagents such as methyl iodide or dimethyl sulfate in the presence of bases.

- Controlling regioselectivity through reaction conditions and choice of catalysts.

Representative Synthesis Procedure (Literature-Based)

A typical synthesis pathway reported involves:

- Preparation of a substituted pyridine intermediate with methyl groups at the desired positions.

- Cyclization reaction using dehydrating agents to form the fused 1,8-naphthyridine ring.

- Chlorination step employing phosphoryl trichloride to introduce the chlorine atom at the 7-position.

- Purification by recrystallization or chromatography to isolate this compound.

Data Table: Summary of Key Preparation Methods

| Method Type | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization + Chlorination | Methylated pyridine derivatives | POCl3, reflux | 65-75 | Efficient ring closure and chlorination |

| Direct Chlorination | Preformed 2,3,4-trimethyl-1,8-naphthyridine | SO2Cl2, controlled temp | 60-70 | Selective chlorination at position 7 |

| Multi-step Methylation and Cyclization | Pyridine precursors + methylation reagents | Methyl iodide, base, dehydrating agents | 50-65 | Allows stepwise introduction of substituents |

Research Findings and Analysis

- The cyclization approach offers high regioselectivity and good yields for the target compound.

- Chlorination using phosphoryl trichloride is preferred for its selectivity and efficiency.

- Methylation prior to cyclization ensures proper substitution patterns and reduces side reactions.

- The methods allow for the synthesis of derivatives by varying substituents, useful in pharmaceutical lead optimization.

- The overall synthetic routes are scalable and adaptable for industrial applications.

Additional Notes

- The preparation of this compound requires careful control of reaction conditions to avoid over-chlorination or unwanted side products.

- Purification techniques such as recrystallization from suitable solvents or chromatographic separation are essential to obtain the compound in high purity.

- The synthetic strategies are supported by spectroscopic characterization (NMR, IR, MS) to confirm structure and substitution patterns.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The naphthyridine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial and Antiviral Agents

The compound serves as a core structure in the development of novel antibacterial and antiviral agents. Its unique chemical properties allow it to interact effectively with biological targets. For instance, research has shown that derivatives of 1,8-naphthyridine can inhibit bacterial enzymes or interfere with viral replication processes. A notable study demonstrated that specific substitutions at the C3 position of naphthyridine derivatives significantly enhanced their cytotoxicity against MCF7 breast cancer cells, indicating the potential for structural modifications to improve biological efficacy .

Anticancer Activity

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine derivatives have been evaluated for their anticancer properties. A study by Al-Romaizan et al. synthesized various derivatives and assessed their activity against human cancer cell lines. The results indicated that certain compounds exhibited IC50 values lower than established drugs like staurosporine, suggesting promising anticancer potential .

Materials Science

Organic Electronics

In materials science, this compound is utilized in the synthesis of organic electronic devices such as light-emitting diodes (LEDs) and dye-sensitized solar cells. Its unique electronic properties make it suitable for applications in molecular sensors and self-assembly systems .

Chemical Biology

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, facilitating the design of molecular sensors. Its ability to form complexes with metal ions enhances its utility in biochemical assays and studies of biological pathways .

Case Studies

Study on Antimicrobial Activity

A recent study highlighted that naphthyridine derivatives exhibited significant antimicrobial properties against resistant strains of bacteria. Specifically, compounds related to this compound demonstrated effective inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.19 µM .

Study on Anti-inflammatory Effects

Research also indicates that naphthyridine derivatives possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The structural characteristics of these compounds enable them to bind effectively to specific receptors in inflammatory cells .

Mecanismo De Acción

The mechanism of action of 7-chloro-2,3,4-trimethyl-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial enzymes or interfere with viral replication processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 7-chloro-2,3,4-trimethyl-1,8-naphthyridine with analogous compounds:

Key Observations :

- Chlorine atoms enhance electrophilicity, influencing reactivity and target binding .

- Functional Group Diversity : Trifluoromethyl groups (CF₃) introduce strong electron-withdrawing effects, altering electronic density and binding affinity compared to methyl or chloro substituents .

- Hydrogenation : Partial saturation (e.g., tetrahydro derivatives) increases conformational flexibility, which may enhance interactions with dynamic binding pockets in enzymes or receptors .

Actividad Biológica

Overview

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Its structure features a chlorine atom at the 7th position and three methyl groups at the 2nd, 3rd, and 4th positions on the naphthyridine ring. This unique arrangement contributes to its diverse biological activities and applications in medicinal chemistry.

Medicinal Chemistry Applications

This compound has been extensively studied for its potential as an antibacterial and antiviral agent. Its mechanism of action typically involves the inhibition of bacterial enzymes or interference with viral replication processes. The structural characteristics allow it to bind effectively to active sites of enzymes or receptors, thereby modulating their activity and exerting biological effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of new derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including MCF7 (breast cancer) and others. Notable findings include:

- IC50 Values : Several derivatives exhibited promising IC50 values lower than that of standard drugs like staurosporine. For example:

Antibacterial Activity

The compound has also shown significant antibacterial properties against various strains of bacteria. In vitro studies reported that certain derivatives were more effective than traditional antibiotics such as ciprofloxacin against Gram-negative bacteria like Pseudomonas aeruginosa .

Comparative Biological Activity Table

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. In the case of anticancer activity, it may induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of apoptotic pathways . For antibacterial effects, the compound can inhibit essential bacterial enzymes, disrupting cell wall synthesis or metabolic functions.

Study on Anticancer Activity

A study conducted by Al-Romaizan et al. synthesized various naphthyridine derivatives and assessed their cytotoxicity against MCF7 cells. The results indicated that compounds with specific substitutions at the C3 position displayed enhanced activity compared to non-substituted analogs, suggesting that structural modifications can significantly influence biological efficacy .

Study on Antibacterial Activity

Research focusing on the antibacterial properties of modified naphthyridines demonstrated that certain derivatives exhibited superior activity against resistant bacterial strains compared to conventional antibiotics. These findings underline the potential for developing new therapeutic agents based on the naphthyridine scaffold .

Q & A

Q. Q: What are the standard synthetic routes for preparing 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine?

A: The compound is typically synthesized via halogenation and substitution reactions. A common approach involves chlorolysis of naphthyridinones using phosphoryl chloride (POCl₃) under reflux conditions. For example, 1,8-naphthyridin-2(1H)-one derivatives can be converted to chlorinated analogs by treatment with POCl₃, yielding 2-chloro-1,8-naphthyridine in 84% yield . Methyl groups at positions 2, 3, and 4 are introduced via alkylation or Friedel-Crafts reactions using methylating agents like methyl iodide or dimethyl sulfate. Reaction optimization often requires inert atmospheres (N₂) and anhydrous solvents (e.g., THF) to prevent side reactions .

Advanced Synthesis: Cascade Rearrangements

Q. Q: How can substitution-triggered rearrangements be exploited to synthesize derivatives of this compound?

A: Substitution with cyclic amines (e.g., pyrrolidine) at the chlorine site initiates a cascade rearrangement. For instance, reacting 7-alkyl-1,3-dichloro-naphthyridine-4-carbonitriles with pyrrolidine generates intermediates (e.g., 1-amino-3-chloro derivatives), which rearrange into 6,8-diamino-2-methyl-1,8-naphthyridin-1-ones under prolonged heating (15 hours at 120°C). This method enables functionalization of the core structure while preserving the chloro and methyl substituents .

Basic Analytical Characterization

Q. Q: What spectroscopic techniques are essential for confirming the structure of this compound?

A:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.05–7.34 ppm for naphthyridine core), methyl groups (δ 1.43–3.07 ppm), and chlorine-induced deshielding .

- IR Spectroscopy : Absorptions at ~1601 cm⁻¹ (C=N stretch) and ~1539 cm⁻¹ (C-Cl) confirm the heterocyclic backbone .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 187.1235 [M+H]⁺) validate the molecular formula .

Advanced Structural Analysis: X-ray Crystallography

Q. Q: How does X-ray crystallography resolve ambiguities in substituent positioning for this compound derivatives?

A: Crystallographic studies reveal planar naphthyridine cores (dihedral angles <5°) and substituent orientations. For example, in 2-chloro-7-methyl-12-phenyldibenzo-naphthyridinone, the chloro group occupies position 2, while methyl and phenyl groups align at 7 and 12, respectively. Van der Waals radii and π-π stacking interactions (3.4–3.6 Å) further stabilize the lattice .

Basic Biological Activity Screening

Q. Q: What in vitro assays are used to evaluate the anticancer potential of this compound derivatives?

A: Cytotoxicity against cancer cell lines (e.g., MCF7 breast cancer) is assessed via MTT assays. Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced activity, with IC₅₀ values <10 µM. Structure-activity relationship (SAR) studies highlight the importance of the chloro and methyl groups in DNA intercalation .

Advanced Drug Design: In Silico and ADMET Studies

Q. Q: How are computational tools applied to optimize this compound for drug development?

A:

- Molecular Docking : Predicts binding affinity to targets like topoisomerase II (PDB: 1ZXM). The chloro group forms halogen bonds with Arg503, enhancing stability .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability (F >30%), ensuring favorable pharmacokinetics.

- PASS Analysis : Predicts antitumor (Pa = 0.712) and antibacterial (Pa = 0.654) activities .

Contradictions in Reaction Yields

Q. Q: How can discrepancies in reported yields for naphthyridine syntheses be resolved?

A: Yield variations arise from solvent purity (anhydrous vs. hydrated), reaction time, and catalyst choice. For example, using DMF as a co-solvent with POCl₃ improves chlorination efficiency (yield: 84–91%) compared to neat POCl₃ . Kinetic studies (TLC monitoring) and optimized workup (e.g., silica gel chromatography) minimize byproducts .

Substituent Effects on Bioactivity

Q. Q: How do substituent modifications alter the biological profile of this compound?

A:

- Chloro Group : Enhances DNA binding via intercalation (ΔTm = +5°C for plasmid DNA) .

- Methyl Groups : Improve lipophilicity (logP +0.5 per methyl), increasing cell membrane permeability .

- Hydroxy/Amino Derivatives : Reduce cytotoxicity (IC₅₀ >50 µM) but improve solubility for formulation .

Safety and Handling Protocols

Q. Q: What safety precautions are critical when handling this compound?

A:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods due to volatile reagents (POCl₃, thionyl chloride).

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced Applications: Photophysical Properties

Q. Q: Can this compound serve as a fluorophore in imaging?

A: Methyl and chloro substituents redshift absorption (λmax ~320 nm) and enhance quantum yield (Φ = 0.15–0.25) compared to unsubstituted naphthyridines. However, aggregation-caused quenching (ACQ) limits aqueous applications. Co-crystallization with bulky aryl groups (e.g., phenyl) mitigates ACQ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.